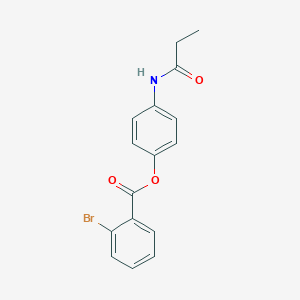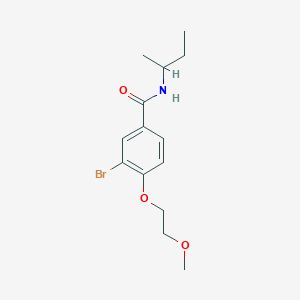![molecular formula C16H23N3O2 B268696 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has some limitations. Its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has a relatively short half-life, which limits its efficacy in some applications.
Orientations Futures
There are several future directions for research on 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide. One potential direction is the development of more potent and selective 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide analogs that exhibit improved pharmacological properties. Another direction is the investigation of the potential application of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide in cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide involves the reaction between N-ethyl-4-aminobenzamide and cyclohexyl isocyanate. The reaction occurs in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. The yield of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is typically around 70-80%.
Applications De Recherche Scientifique
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has also been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Propriétés
Nom du produit |
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
4-(cyclohexylcarbamoylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C16H23N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,20)(H2,18,19,21) |
Clé InChI |
HQGKDYNIVNXEFP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)







![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)